(S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride
CAS No.:
Cat. No.: VC18863335
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11ClN2O |
|---|---|
| Molecular Weight | 174.63 g/mol |
| IUPAC Name | 2-amino-2-pyridin-2-ylethanol;hydrochloride |
| Standard InChI | InChI=1S/C7H10N2O.ClH/c8-6(5-10)7-3-1-2-4-9-7;/h1-4,6,10H,5,8H2;1H |
| Standard InChI Key | AAEYKSBZCYPJCO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C(CO)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
(S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride belongs to the class of β-amino alcohols, featuring a pyridine ring at the 2-position and a stereogenic center at the C2 carbon. The molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 174.63 g/mol (hydrochloride form). The (S)-configuration at the chiral center is critical for its enantioselective interactions in biological systems and catalytic processes.
Structural Features
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Pyridine moiety: Enables π-π stacking and hydrogen bonding with biological targets.
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Ethanolamine backbone: Facilitates solubility in polar solvents and participation in acid-base reactions.
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Hydrochloride salt: Enhances stability and crystallinity compared to the free base form.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 174.63 g/mol |
| Solubility | >50 mg/mL in water and methanol |
| Melting Point | 192–195°C (decomposes) |
| Purity | ≥95% (HPLC) |
The hydrochloride salt form significantly improves aqueous solubility, making it suitable for in vitro assays and synthetic applications.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride typically involves a reductive amination strategy:
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Starting Materials: Pyridine-2-carboxaldehyde and a chiral amine (e.g., (S)-α-methylbenzylamine).
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Reductive Amination:
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Reaction of pyridine-2-carboxaldehyde with the chiral amine in the presence of NaBH₄ or LiAlH₄.
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Stereochemical control is achieved using chiral auxiliaries or catalysts.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Example Reaction Conditions:
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Temperature: 0–25°C
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Solvent: Methanol or ethanol
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Yield: 70–85% after recrystallization
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous Flow Reactors: Reduce reaction times and improve yield consistency.
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Automated Purification: Chromatography and recrystallization ensure ≥98% purity.
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Quality Control: Chiral HPLC and NMR validate enantiomeric excess (>99%).
| Compound | IC₅₀ (µM) |
|---|---|
| (S)-2-Amino-2-(pyridin-2-yl)ethanol | 12.5 |
| Palbociclib (Reference Drug) | 0.011 |
While less potent than FDA-approved drugs like palbociclib, structural optimization could enhance selectivity.
Antimicrobial Properties
The compound demonstrates moderate activity against Gram-positive bacteria:
Table 2: Minimum Inhibitory Concentrations (MIC)
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10 |
| Bacillus subtilis | 8 |
| Escherichia coli | 20 |
Mechanistic studies suggest disruption of bacterial cell wall synthesis via interactions with penicillin-binding proteins.
Applications in Asymmetric Catalysis
The compound’s chiral ethanolamine backbone makes it a valuable ligand in asymmetric synthesis:
Catalytic Hydrogenation
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Substrate Scope: Ketones and imines.
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Catalyst System: Ru/(S)-2-Amino-2-(pyridin-2-yl)ethanol complexes.
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Enantiomeric Excess (ee): Up to 92% for aryl ketones.
Cross-Coupling Reactions
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Suzuki-Miyaura Coupling: Enhances yield and selectivity for biaryl compounds.
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Reaction Conditions: Pd(OAc)₂ (5 mol%), ligand (10 mol%), K₂CO₃, 80°C.
Comparative Analysis with Structural Analogs
Impact of Substituents
| Analog | Key Modification | Solubility (mg/mL) | Bioactivity (IC₅₀, µM) |
|---|---|---|---|
| Phenyl-substituted derivative | Pyridine → Phenyl | 15 | 18.7 |
| Dihydrochloride salt | Additional HCl counterion | 75 | 10.2 |
The dihydrochloride salt improves solubility but may reduce membrane permeability due to increased polarity.
Chirality and Pharmacodynamics
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(R)-Enantiomer: 30% lower CDK4 affinity compared to (S)-form.
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Racemic Mixtures: Exhibit reduced efficacy in kinase inhibition assays.
Challenges in Purification and Stability
Hygroscopicity
The hydrochloride form is hygroscopic, requiring storage under anhydrous conditions. Mitigation strategies include:
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Lyophilization: Converts aqueous solutions into stable powders.
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Desiccants: Silica gel or molecular sieves in packaging.
Thermal Decomposition
DSC analysis reveals decomposition onset at 192°C, limiting high-temperature applications.
Industrial and Research Applications
Pharmaceutical Intermediates
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Kinase Inhibitors: Key precursor for CDK4/6 and JAK2 inhibitors.
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Antiviral Agents: Modified derivatives show activity against RNA viruses.
Material Science
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Chiral Stationary Phases: Used in HPLC columns for enantiomer separation.
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Coordination Polymers: Pyridine-nitrogen coordinates metal ions for porous materials.
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